molecular formula C6H11N B3328127 Diethylaminoacetylene CAS No. 4231-38-3

Diethylaminoacetylene

Cat. No. B3328127
CAS RN: 4231-38-3
M. Wt: 97.16 g/mol
InChI Key: GPUJRAHVBREFQT-UHFFFAOYSA-N
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Description

Diethylaminoacetylene (CAS: 4231-38-3) is a reagent used in the preparation, study, and reactivity of tricarbonyl (vinylketene) iron complexes towards alkyne, preparation of pyridines from alkyne and ethanimidic acid/phosphorodichloridic acid anhydride . It has a molecular weight of 97.16 and a molecular formula of C6H11N .


Molecular Structure Analysis

Diethylaminoacetylene contains a total of 17 bonds; 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 triple bond, and 1 tertiary amine (aliphatic) .


Physical And Chemical Properties Analysis

Diethylaminoacetylene has a molecular weight of 97.16 and a molecular formula of C6H11N . It contains a total of 17 bonds; 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 triple bond, and 1 tertiary amine (aliphatic) .

Future Directions

The future of synthetic chemistry, including the synthesis of compounds like Diethylaminoacetylene, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis .

properties

IUPAC Name

N-ethyl-N-ethynylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-4-7(5-2)6-3/h1H,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUJRAHVBREFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314694
Record name N,N-Diethylethynamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylaminoacetylene

CAS RN

4231-38-3
Record name N,N-Diethylethynamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4231-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethylethynamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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